molecular formula C11H15F5O2 B7768529 Diethyl 3-(perfluoroalkyl)propylmalonate CAS No. 885275-25-2

Diethyl 3-(perfluoroalkyl)propylmalonate

Cat. No. B7768529
M. Wt: 274.23 g/mol
InChI Key: POXANFAMIQSBTL-UHFFFAOYSA-N
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Description

Diethyl 3-(perfluoroalkyl)propylmalonate is a useful research compound. Its molecular formula is C11H15F5O2 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Diethyl 3-(perfluoroalkyl)propylmalonate can be achieved through a multi-step process involving the reaction of various starting materials.

Starting Materials
Diethyl malonate, Perfluoroalkyl bromide, Sodium hydride, Bromine, Sodium ethoxide, Ethanol, Acetic acid, Sodium bicarbonate, Wate

Reaction
Step 1: Synthesis of Diethyl 3-bromopropylmalonate by reacting Diethyl malonate with Bromine in the presence of Sodium ethoxide and Ethanol., Step 2: Synthesis of Diethyl 3-(perfluoroalkyl)propylmalonate by reacting Diethyl 3-bromopropylmalonate with Perfluoroalkyl bromide in the presence of Sodium hydride and Acetic acid., Step 3: Purification of the product by washing with Sodium bicarbonate and Water.

properties

IUPAC Name

4-(3,3,4,4,4-pentafluorobutyl)heptane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F5O2/c1-3-8(17)7(9(18)4-2)5-6-10(12,13)11(14,15)16/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXANFAMIQSBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CCC(C(F)(F)F)(F)F)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243010
Record name 4-(3,3,4,4,4-Pentafluorobutyl)-3,5-heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3,4,4,4-Pentafluorobutyl)-3,5-heptanedione

CAS RN

885275-25-2
Record name 4-(3,3,4,4,4-Pentafluorobutyl)-3,5-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,3,4,4,4-Pentafluorobutyl)-3,5-heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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